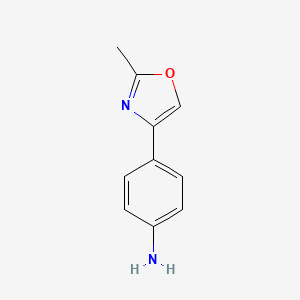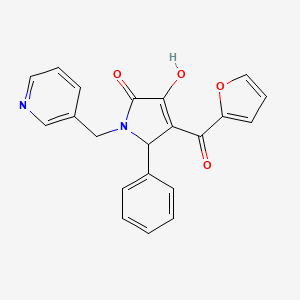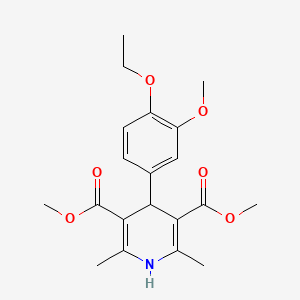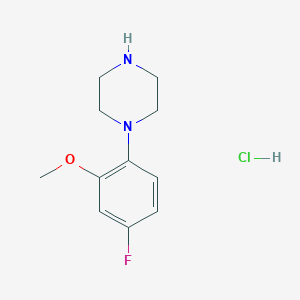
4-(2-Methyl-1,3-oxazol-4-yl)aniline
Vue d'ensemble
Description
“4-(2-Methyl-1,3-oxazol-4-yl)aniline” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of oxazole, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazoline derivatives, which include “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-oxazol-4-yl)aniline” consists of a five-membered oxazole ring attached to an aniline group . The oxazole ring contains one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole derivatives, including “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, have been found to exhibit various biological activities, which are influenced by the substitution pattern in the oxazole derivatives . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, organized into distinct sections:
Antimicrobial Activity
Oxadiazoles, including the 1,3,4-oxadiazole scaffold found in compounds like 4-(2-Methyl-1,3-oxazol-4-yl)aniline, have demonstrated a broad spectrum of biological properties. They have been noted for their bactericidal and fungicidal activities, which could make them valuable in developing new antimicrobial agents .
Anticancer Evaluation
The compound’s structure allows for the synthesis of derivatives that can be evaluated for anticancer properties. For instance, the MTT assay can be used to measure the activity of mitochondrial enzymes in living cells, which is a crucial step in anticancer drug development .
Viral Entry Inhibition
Derivatives of honokiol bearing the 1,3-oxazole moiety have been utilized as positive viral entry inhibitors. This suggests potential applications in antiviral therapies, including those targeting SARS-CoV-2 .
Antibacterial and Antimonooxidase Activity
The compound has been used to synthesize benzenesulfonamide derivatives without using highly corrosive reagents. These derivatives have shown promise in antibacterial and antimonooxidase activities .
Biological Activities Review
A comprehensive review of oxazole derivatives has highlighted their significant antibacterial potential against various bacterial strains and fungi. This underscores the compound’s role in synthesizing new agents with potential therapeutic applications .
Pharmaceutical Applications
Oxadiazole scaffolds, including those related to 4-(2-Methyl-1,3-oxazol-4-yl)aniline, have been recognized for their broad spectrum of biological and pharmaceutical applications. They are particularly noted for their bioisosteric properties and presence in commercially successful pharmaceuticals .
Safety And Hazards
While specific safety and hazard information for “4-(2-Methyl-1,3-oxazol-4-yl)aniline” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKBLGHMWKXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-oxazol-4-yl)aniline | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)